molecular formula C16H17F3O3SSi B3384523 Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester CAS No. 556812-42-1

Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester

Cat. No.: B3384523
CAS No.: 556812-42-1
M. Wt: 374.5 g/mol
InChI Key: MFXUHXJMSIYFLU-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester is a chemical compound with the molecular formula C4H9F3O3SSi. This compound is widely used in organic synthesis due to its strong acidity and ability to act as a powerful triflate source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of methanesulfonic acid with trifluoromethanesulfonic acid in the presence of trimethylsilyl chloride. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: On an industrial scale, the compound is produced by reacting methanesulfonic acid with trifluoromethanesulfonic acid under controlled conditions to ensure high purity and yield. The process involves the use of specialized reactors and purification techniques to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: It is commonly used in nucleophilic substitution reactions due to its strong electrophilic nature.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alcohols, amines, and thiols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced trifluoromethyl derivatives.

  • Substitution: Substituted products where the triflate group is replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis as a triflate source for various reactions, including nucleophilic substitution and elimination reactions. Biology: It is used in biochemical studies to modify biomolecules and study their properties. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its strong acidity and ability to act as a triflate source. The triflate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of nucleophiles and the formation of stable intermediates.

Comparison with Similar Compounds

  • Trifluoromethanesulfonic acid (TfOH)

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Trifluoromethanesulfonic acid, trimethylsilyl ester (TMSOTF)

Uniqueness: Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester is unique due to its specific structure and reactivity profile, which makes it particularly useful in organic synthesis compared to other triflate sources.

Properties

IUPAC Name

(4-phenyl-2-trimethylsilylphenyl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3SSi/c1-24(2,3)15-11-13(12-7-5-4-6-8-12)9-10-14(15)22-23(20,21)16(17,18)19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXUHXJMSIYFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479466
Record name Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556812-42-1
Record name Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-4-yl ester

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